molecular formula C7H10N2O2S B1313107 Ethyl 2-(aminomethyl)thiazole-4-carboxylate CAS No. 91711-96-5

Ethyl 2-(aminomethyl)thiazole-4-carboxylate

Cat. No.: B1313107
CAS No.: 91711-96-5
M. Wt: 186.23 g/mol
InChI Key: QMHYMKXHCPPBIN-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Ethyl 2-(aminomethyl)thiazole-4-carboxylate, also known as Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate, is a significant class of organic medicinal compounds . The primary target of this compound is the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme plays a crucial role in the bacterial cell wall synthesis, making it a potential target for antibacterial agents .

Mode of Action

The compound interacts with its target enzyme through protein-ligand interactions . It forms hydrogen bonds with the enzyme, which can disrupt the normal function of the enzyme and inhibit bacterial cell wall synthesis . This interaction results in the inhibition of bacterial growth .

Biochemical Pathways

The compound affects the bacterial cell wall synthesis pathway . By inhibiting the UDP-N-acetylmuramate/L-alanine ligase enzyme, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption can lead to bacterial cell lysis and death .

Pharmacokinetics

It has a molecular weight of 172.20 , which is within the range favorable for oral bioavailability. Its polar surface area is 93 Ų , suggesting it may have good permeability across biological membranes.

Result of Action

The compound has shown significant antibacterial potential against both gram-positive and gram-negative bacteria, including Staphylococcus epidermidis and Pseudomonas aeruginosa . It also exhibits antifungal activity against Candida glabrata and Candida albicans . These results suggest that the compound’s action leads to the inhibition of bacterial and fungal growth.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature

Biochemical Analysis

Biochemical Properties

Ethyl 2-(aminomethyl)thiazole-4-carboxylate plays a crucial role in biochemical reactions, particularly in the synthesis of heterocyclic analogues with therapeutic potential. This compound interacts with several enzymes and proteins, including UDP-N-acetylmuramate/L-alanine ligase, which is involved in peptidoglycan synthesis in bacterial cell walls . The interaction with this enzyme disrupts bacterial cell integrity, leading to cell death. Additionally, this compound exhibits binding affinity with various biomolecules, enhancing its potential as an antimicrobial agent .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to exhibit cytotoxic effects on malignant cells, such as K562 cells, with IC50 values ranging from 0.09 to 0.49 μM . It also affects the synthesis of neurotransmitters like acetylcholine, thereby impacting the normal functioning of the nervous system . Furthermore, this compound has demonstrated antimicrobial, antifungal, and anti-inflammatory properties, making it a versatile compound in cellular studies .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound targets the UDP-N-acetylmuramate/L-alanine ligase enzyme, inhibiting its activity and disrupting peptidoglycan synthesis in bacterial cell walls . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under ambient conditions, with a melting point range of 174-181°C . Long-term studies have shown that this compound maintains its antimicrobial and cytotoxic properties over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function remain consistent, with no significant loss of activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antimicrobial and cytotoxic activities without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with optimal dosages required to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to carbohydrate and amino acid metabolism . The compound functions as a co-enzyme in these pathways, facilitating the release of energy from carbohydrates and the synthesis of neurotransmitters . It also interacts with enzymes such as UDP-N-acetylmuramate/L-alanine ligase, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its solubility and binding affinity with cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target enzymes and proteins, ensuring its efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(aminomethyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with thiourea to form ethyl 2-aminothiazole-4-carboxylate. This intermediate is then subjected to further reactions to introduce the aminomethyl group at the 2-position of the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(aminomethyl)thiazole-4-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-aminothiazole-4-carboxylate
  • 2-Aminothiazole-4-carboxylic acid ethyl ester
  • 2-Amino-4-thiazolecarboxylate

Comparison: Ethyl 2-(aminomethyl)thiazole-4-carboxylate is unique due to the presence of the aminomethyl group at the 2-position, which can significantly influence its reactivity and biological activity compared to other similar thiazole derivatives. This structural feature can enhance its binding affinity to specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHYMKXHCPPBIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439929
Record name Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91711-96-5
Record name Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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